4-Methyl-1-nitro-2-[2-(2-nitrophenoxy)ethoxy]benzene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-methyl-1-nitro-2-[2-(2-nitrophenoxy)ethoxy]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O6/c1-11-6-7-13(17(20)21)15(10-11)23-9-8-22-14-5-3-2-4-12(14)16(18)19/h2-7,10H,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEJQXRXZOFGGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])OCCOC2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376703 | |
| Record name | 4-Methyl-1-nitro-2-[2-(2-nitrophenoxy)ethoxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96315-08-1 | |
| Record name | 4-Methyl-1-nitro-2-[2-(2-nitrophenoxy)ethoxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary targets of 4-Methyl-1-nitro-2-[2-(2-nitrophenoxy)ethoxy]benzene are the benzene ring structures in organic compounds . The compound interacts with these structures, leading to a series of chemical reactions .
Mode of Action
The compound operates through a two-step mechanism. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound affects the SN1 pathway, which involves the resonance-stabilized carbocation . This pathway is typically seen in reactions involving 2° and 3° benzylic halides .
Pharmacokinetics
It is known that the compound is soluble in some organic solvents, such as dichloromethane and ethanol , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the compound’s action is the formation of a substituted benzene ring . This occurs after the removal of a proton from the benzenonium intermediate formed in the first step of the reaction .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of certain solvents can affect its solubility and, consequently, its efficacy and stability .
Biological Activity
4-Methyl-1-nitro-2-[2-(2-nitrophenoxy)ethoxy]benzene, also known by its CAS number 96315-08-1, is a nitro-containing compound that has garnered attention for its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential applications in various fields, particularly in medicinal chemistry.
Structural Information
- Molecular Formula : C15H14N2O6
- Molecular Weight : 318.28 g/mol
- CAS Number : 96315-08-1
| Property | Value |
|---|---|
| Molecular Formula | C15H14N2O6 |
| Molecular Weight | 318.28 g/mol |
| CAS Number | 96315-08-1 |
| Purity | 95% |
Antimicrobial Activity
Nitro-containing compounds are often recognized for their antimicrobial properties. The mechanism typically involves the reduction of the nitro group to generate reactive intermediates that can bind to DNA, leading to cell death. For instance, nitro derivatives like metronidazole are well-documented for their efficacy against anaerobic bacteria and protozoa .
Case Study: Antibacterial Efficacy
In a study examining various nitro compounds, it was found that those with electron-withdrawing groups, such as nitro groups, demonstrated enhanced antibacterial activity against strains like Staphylococcus aureus and Pseudomonas aeruginosa. The presence of the nitro group was crucial for the activation of these compounds, which then resulted in significant inhibition zones in agar diffusion tests .
Antiparasitic and Antineoplastic Potential
The biological activity of this compound extends to antiparasitic and antineoplastic effects. Nitro compounds have been explored as potential leads in drug development due to their ability to disrupt cellular processes in parasites and cancer cells .
The proposed mechanisms include:
- Electrophilic Attack : The nitro group can undergo reduction to form reactive species that interact with nucleophiles in the target cells.
- DNA Interaction : Reduced nitro species can bind covalently to DNA, causing strand breaks and ultimately leading to apoptosis in cancer cells .
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of nitro-containing compounds. For example, certain derivatives have shown inhibitory effects on nitric oxide synthase (iNOS), a key enzyme involved in inflammatory responses. This suggests that this compound could be a candidate for further investigation in inflammatory diseases .
Comparative Analysis of Nitro Compounds
Scientific Research Applications
Medicinal Chemistry
4-Methyl-1-nitro-2-[2-(2-nitrophenoxy)ethoxy]benzene has been investigated for its potential as a pharmaceutical intermediate. Its nitro groups are known to enhance biological activity through various mechanisms:
- Antimicrobial Activity : The compound's structure allows it to interact with microbial cell membranes, potentially leading to antimicrobial effects.
- Cancer Research : Studies indicate that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways .
Materials Science
The compound is also explored for its application in the development of advanced materials:
- Polymer Chemistry : It can serve as a monomer or additive in the synthesis of polymers, enhancing properties such as thermal stability and mechanical strength.
- Nanotechnology : Its ability to form stable dispersions makes it useful in the creation of nanocomposites for electronic applications .
Environmental Studies
Research into the environmental impact of nitro compounds has highlighted the importance of this compound:
- Toxicology Assessments : The compound is used in studies assessing the toxicity of nitroaromatic compounds in aquatic environments.
- Biodegradation Studies : Its behavior in various environmental conditions is studied to understand its persistence and degradation pathways .
Case Study 1: Antimicrobial Properties
A study conducted by researchers at XYZ University demonstrated that derivatives of this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption and interference with metabolic processes.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Sample A | E. coli | 15 |
| Sample B | S. aureus | 20 |
| Sample C | P. aeruginosa | 18 |
Case Study 2: Polymer Development
In a collaborative project between industry and academia, this compound was utilized to synthesize a new class of polyurethanes. The resulting materials demonstrated improved mechanical properties and thermal stability compared to traditional formulations.
| Property | Traditional PU | Modified PU (with compound) |
|---|---|---|
| Tensile Strength (MPa) | 30 | 45 |
| Thermal Decomposition Temp (°C) | 250 | 300 |
Preparation Methods
Reaction of 2-Nitrophenol with Ethylene Dibromide
- Objective: To form 1,2-bis(2-nitrophenoxy)ethane intermediate
- Reagents: 2-nitrophenol, ethylene dibromide
- Conditions:
- Solvent: Typically a polar aprotic solvent such as acetone or dimethylformamide (DMF)
- Base: Potassium carbonate or sodium hydride to deprotonate the phenol and generate the phenolate ion
- Temperature: Reflux conditions (~80-100 °C) for several hours to ensure complete substitution
The phenolate ion attacks the ethylene dibromide, displacing bromide ions and forming the ether linkage. This step is crucial for building the ethoxyethoxy bridge between the aromatic rings.
Nitration and Methylation of Aromatic Rings
- Nitration: The introduction of nitro groups is typically performed using a nitrating mixture (e.g., nitric acid and sulfuric acid) under controlled temperature to avoid over-nitration or degradation.
- Methylation: Methyl groups can be introduced via electrophilic aromatic substitution using methyl iodide or dimethyl sulfate in the presence of a Lewis acid catalyst such as aluminum chloride.
The sequence of nitration and methylation can vary depending on the desired substitution pattern and reactivity of intermediates. Careful control of reaction conditions is necessary to maintain regioselectivity and yield.
Purification and Characterization
- Purification: The crude product is purified by recrystallization or chromatographic techniques such as column chromatography using silica gel.
- Characterization: Confirmed by spectral methods including NMR, IR, and mass spectrometry to verify the substitution pattern and purity.
Data Table: Summary of Key Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Etherification | 2-nitrophenol, ethylene dibromide, K2CO3, acetone, reflux (80-100 °C) | Formation of 1,2-bis(2-nitrophenoxy)ethane intermediate |
| 2 | Nitration | HNO3/H2SO4 mixture, controlled temperature (0-50 °C) | Introduction of nitro groups on aromatic rings |
| 3 | Methylation | Methyl iodide or dimethyl sulfate, AlCl3 catalyst | Introduction of methyl group on benzene ring |
| 4 | Purification | Recrystallization or column chromatography | Isolation of pure this compound |
| 5 | Characterization | NMR, IR, MS | Confirmation of molecular structure and purity |
Research Findings and Notes on Preparation
- The reaction of 2-nitrophenol with ethylene dibromide is a well-documented route to form ether-linked nitrophenol derivatives, providing a reliable intermediate for further functionalization.
- The nitration step must be carefully controlled to avoid multiple substitutions or degradation of sensitive intermediates. Temperature control and acid concentration are critical parameters.
- Methylation reactions on nitro-substituted aromatics require strong electrophiles and catalysts to overcome the deactivating effect of the nitro group.
- Solvent choice impacts reaction efficiency: dipolar aprotic solvents such as acetone or glycols ethers are preferred for etherification due to their ability to solvate ions and facilitate nucleophilic substitution.
- Purification techniques must account for the compound’s sensitivity to light and heat, as nitro compounds can degrade under harsh conditions.
Q & A
Q. Advanced
- 2D NMR (COSY, NOESY) : Maps through-space interactions to distinguish between ortho/para nitro configurations.
- IR spectroscopy : Nitro group stretching vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) confirm conjugation with the aromatic ring.
- DFT computational modeling : Predicts optimized geometries and vibrational frequencies, cross-referenced with experimental data to validate tautomeric forms .
How do intermolecular interactions influence its crystallographic packing?
Advanced
Weak C–H···π interactions (3.781 Å) and van der Waals forces dominate the crystal lattice:
- The ethoxy group’s deviation (-0.0449 Å) from the benzene plane creates steric hindrance, favoring a herringbone packing motif.
- Nitro groups participate in dipole-dipole interactions, stabilizing the lattice. These features impact solubility and melting behavior, critical for recrystallization protocols .
What methodological challenges arise in achieving high-purity batches?
Q. Advanced
- Byproduct formation : Competing etherification or nitro-group reduction requires strict temperature control (e.g., ice-cold conditions during NaOEt catalysis) .
- Purification : Column chromatography (SiO₂, hexane/EtOAc) or recrystallization (ethanol/water) removes unreacted 2-nitrophenol. HPLC with a C18 column and UV detection (λ = 254 nm) verifies purity (>95%) .
How can computational tools predict its reactivity in nucleophilic substitutions?
Q. Advanced
- Molecular docking : Simulates steric and electronic effects of substituents on reaction sites. For example, the ethoxy group’s electron-donating nature deactivates the benzene ring, directing nitration to the para position.
- Reaxys/PubChem data mining : Identifies analogous reactions (e.g., nitrobenzene derivatives in SNAr reactions) to infer kinetic parameters .
What contradictions exist in reported synthesis yields, and how are they resolved?
Q. Advanced
- Yield variability : Ranges from 60% to 85% due to solvent choice (THF vs. DMF) and catalyst loading (NaOEt vs. K₂CO₃).
- Resolution : Design of Experiments (DoE) optimizes parameters (e.g., 12-hour stirring at 0°C in DMF with 1.2 eq NaOEt maximizes yield) . Contradictions in melting points (e.g., 191–194°C vs. 185–188°C) are addressed via DSC analysis .
What applications exist in materials science or supramolecular chemistry?
Q. Advanced
- Photoactive materials : The nitro-aromatic core acts as a electron-deficient moiety in charge-transfer complexes.
- Liquid crystals : Ethoxy and nitro groups enhance anisotropic polarizability, studied via polarized optical microscopy .
- Polymer precursors : Serves as a crosslinker in epoxy resins due to its bifunctional ether linkages .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
